molecular formula C9H11NO3 B3371809 2-Amino-3-methoxy-5-methylbenzoic acid CAS No. 80389-40-8

2-Amino-3-methoxy-5-methylbenzoic acid

Cat. No. B3371809
CAS RN: 80389-40-8
M. Wt: 181.19 g/mol
InChI Key: MZBBOQIBKZOHDX-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-5-methylbenzoic acid is a chemical compound with the molecular formula (H2N)C6H3(OCH3)CO2H . It is often used in the solution-phase peptide synthesis . It is a general reagent used in the synthesis of various compounds such as substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-methoxy-5-methylbenzoic acid can be represented by the InChI string 1S/C8H9NO3/c1-12-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,9H2,1H3, (H,10,11) . The molecular weight of this compound is 167.16 .


Chemical Reactions Analysis

2-Amino-3-methoxy-5-methylbenzoic acid is used in the synthesis of various compounds. For instance, it is used in the synthesis of quinazolinone class of histamine H3 receptor inverse agonists .


Physical And Chemical Properties Analysis

The physical form of 2-Amino-3-methoxy-5-methylbenzoic acid is solid . The melting point of this compound is between 148-152 °C .

Safety And Hazards

2-Amino-3-methoxy-5-methylbenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is harmful if swallowed and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-3-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBBOQIBKZOHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429446
Record name Benzoic acid, 2-amino-3-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-5-methylbenzoic acid

CAS RN

80389-40-8
Record name Benzoic acid, 2-amino-3-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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